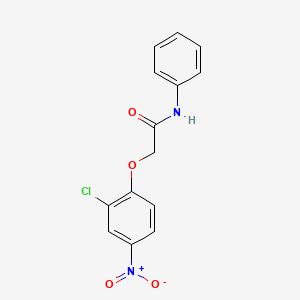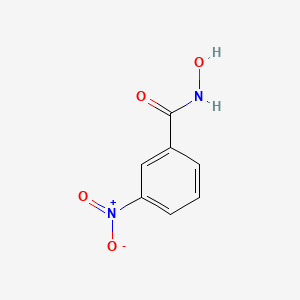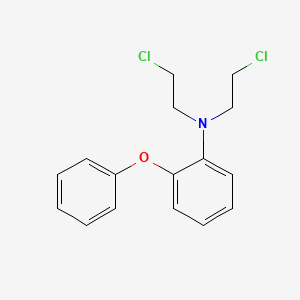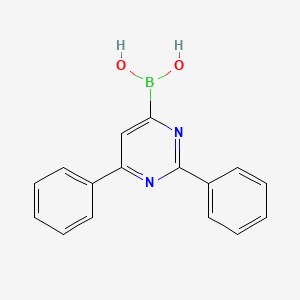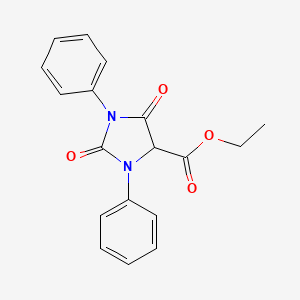![molecular formula C10H8BrN5O2 B13989604 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one CAS No. 6939-50-0](/img/structure/B13989604.png)
2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromophenyl, and nitroso groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of β-dicarbonyl compounds with urea or thiourea under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with an amino-substituted pyrimidine.
Nitrosation: The nitroso group can be introduced by treating the amino-substituted pyrimidine with nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar in structure but lacks the pyrimidine ring and nitroso group.
4-Amino-2-bromophenylmethanol: Contains a bromophenyl group but differs in the functional groups attached to the aromatic ring.
2-Amino-4-(4-bromophenyl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one is unique due to the combination of its pyrimidine ring, bromophenyl group, and nitroso group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6939-50-0 |
|---|---|
Molecular Formula |
C10H8BrN5O2 |
Molecular Weight |
310.11 g/mol |
IUPAC Name |
2-amino-4-(4-bromoanilino)-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8BrN5O2/c11-5-1-3-6(4-2-5)13-8-7(16-18)9(17)15-10(12)14-8/h1-4H,(H4,12,13,14,15,17) |
InChI Key |
XMWJXJKTGNHLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


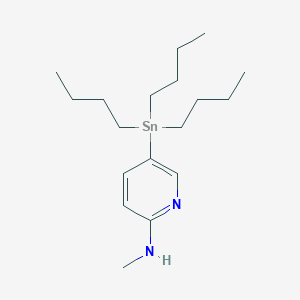
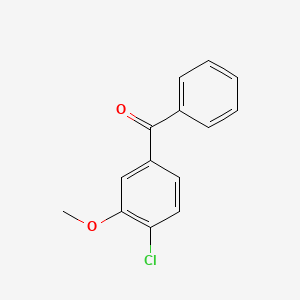
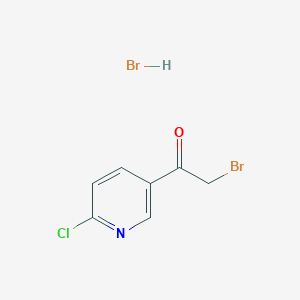

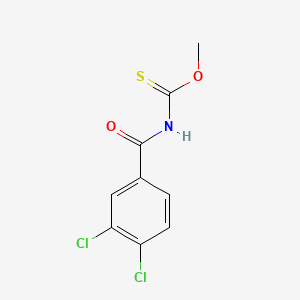
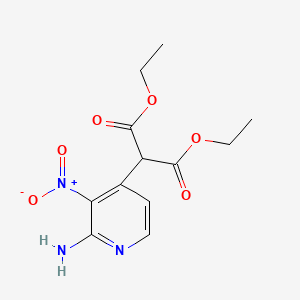
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
